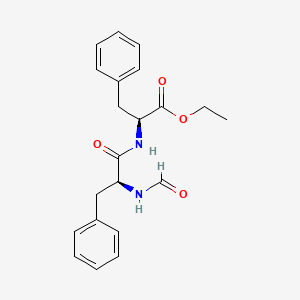
Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 302-942-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of EINECS 302-942-0 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Melt Spinning: This method involves melting the raw materials and spinning them into fibers.
Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.
Electrospinning: This technique uses an electric field to draw fibers from a liquid.
These methods are chosen based on the desired properties of the final product .
Análisis De Reacciones Químicas
EINECS 302-942-0 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
EINECS 302-942-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand cellular processes and mechanisms.
Industry: The compound is used in the production of various industrial products, including polymers and coatings
Mecanismo De Acción
The mechanism of action of EINECS 302-942-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparación Con Compuestos Similares
EINECS 302-942-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Formaldehyde (EINECS 200-001-8): Used in various industrial applications but has different chemical properties.
Guanidinium chloride (EINECS 200-002-3): Used in biological research but has different molecular targets.
Dexamethasone (EINECS 200-003-9): Used in medicine but has different therapeutic applications.
EINECS 302-942-0 stands out due to its specific applications and unique chemical properties.
Propiedades
Número CAS |
94135-71-4 |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-27-21(26)19(14-17-11-7-4-8-12-17)23-20(25)18(22-15-24)13-16-9-5-3-6-10-16/h3-12,15,18-19H,2,13-14H2,1H3,(H,22,24)(H,23,25)/t18-,19-/m0/s1 |
Clave InChI |
WMNMKMOXKDFVCM-OALUTQOASA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC=O |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


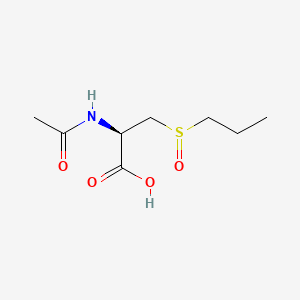

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
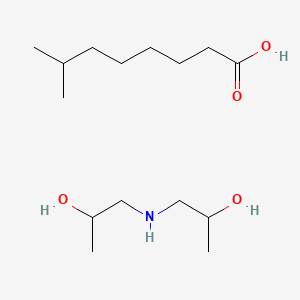
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
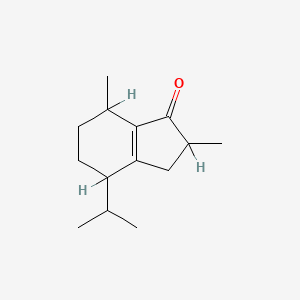
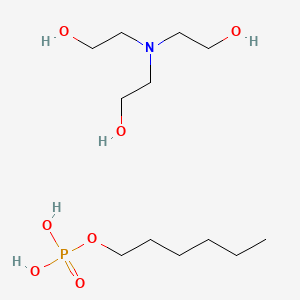
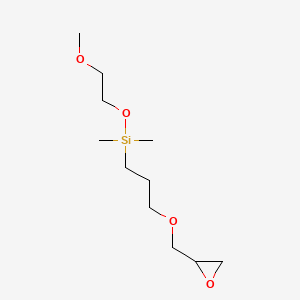
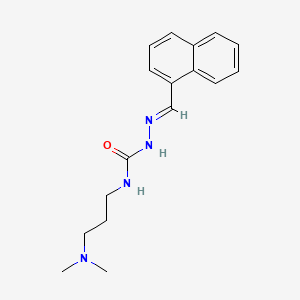
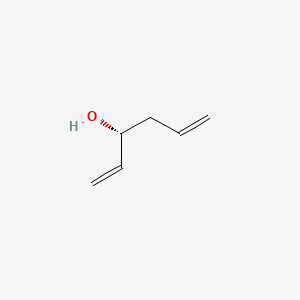
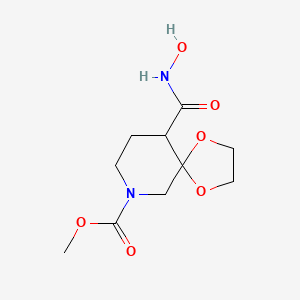
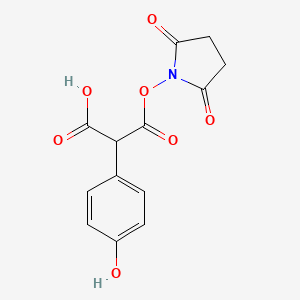
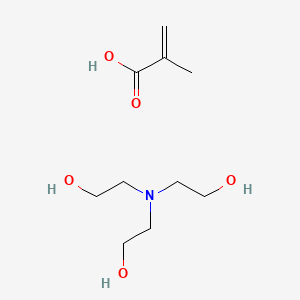
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
